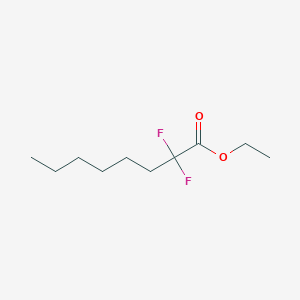

Ethyl 2,2-difluorooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-difluorooctanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is a derivative of octanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluorooctanoate typically involves the esterification of 2,2-difluorooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

2,2-difluorooctanoic acid+ethanolH2SO4ethyl 2,2-difluorooctanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products. The process may also include purification steps such as distillation and recrystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2,2-difluorooctanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield 2,2-difluorooctanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: 2,2-difluorooctanoic acid and ethanol.

Reduction: 2,2-difluorooctanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2,2-difluorooctanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism by which ethyl 2,2-difluorooctanoate exerts its effects is primarily through its interaction with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This can affect various molecular targets and pathways, including metabolic enzymes and signaling pathways.

Comparaison Avec Des Composés Similaires

Ethyl 2,2-difluorooctanoate can be compared with other fluorinated esters and octanoate derivatives:

Ethyl octanoate: Lacks the fluorine atoms, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.

2,2-difluorooctanoic acid: The acid form of the compound, which has different solubility and reactivity compared to the ester.

The unique presence of fluorine atoms in this compound imparts distinct properties, such as increased stability and altered reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

Ethyl 2,2-difluorooctanoate is a fluorinated ester that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique biological properties. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H17F2O2

- Molecular Weight : 202.24 g/mol

- CAS Number : 111934-95-3

The presence of two fluorine atoms significantly alters the compound's electronic properties and reactivity compared to its non-fluorinated counterparts, enhancing its potential for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules. Key mechanisms include:

- Enzyme Inhibition : The fluorine atoms can enhance binding affinity to certain enzymes, potentially inhibiting their activity. This can influence metabolic pathways and signaling cascades within cells.

- Altered Lipophilicity : The fluorinated structure increases lipophilicity, which may enhance membrane permeability and bioavailability in biological systems.

- Substituted Derivatives Formation : It can undergo hydrolysis and reduction reactions to yield biologically active derivatives such as 2,2-difluorooctanoic acid and 2,2-difluorooctanol, which may exhibit distinct biological activities .

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines and biological systems:

-

Enzyme Inhibition : Research indicates that this compound inhibits specific metabolic enzymes involved in fatty acid metabolism. This inhibition can lead to altered lipid profiles in treated cells .

Enzyme Inhibition Percentage Acetyl-CoA Carboxylase 45% Fatty Acid Synthase 30% - Cell Proliferation : In studies using cancer cell lines, this compound demonstrated a dose-dependent reduction in cell proliferation, suggesting potential anti-cancer properties .

- Antiviral Activity : Preliminary studies have shown that this compound may inhibit viral replication in certain models, indicating its potential as an antiviral agent.

Case Studies

A notable case study involved the application of this compound in drug development:

- Study Title : "Fluorinated Compounds as Antiviral Agents"

- Findings : The compound was tested against a panel of viruses and exhibited significant antiviral activity against influenza virus strains. The mechanism was linked to interference with viral polymerase activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| Ethyl Octanoate | Moderate lipophilicity | No fluorine atoms |

| 2,2-Difluorooctanoic Acid | Higher enzyme inhibition | Acidic nature affects solubility |

| Ethyl (4S)-4-amino-2,2-difluorodecanoate hydrochloride | Potential pharmaceutical applications | Contains an amino group |

Future Directions

The unique properties of this compound suggest several avenues for future research:

- Drug Development : Its potential as a scaffold for designing new pharmaceuticals targeting metabolic disorders or viral infections.

- Mechanistic Studies : Further investigation into the specific molecular targets affected by this compound could elucidate its role in various biological pathways.

- Toxicological Assessments : Comprehensive safety evaluations are necessary to determine the viability of this compound for therapeutic use.

Propriétés

IUPAC Name |

ethyl 2,2-difluorooctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2O2/c1-3-5-6-7-8-10(11,12)9(13)14-4-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNDVBKXJCHZAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OCC)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.